4-Bromo-2-(trimethylstannyl)-1,3-thiazole
Description
Properties
IUPAC Name |
(4-bromo-1,3-thiazol-2-yl)-trimethylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrNS.3CH3.Sn/c4-3-1-6-2-5-3;;;;/h1H;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWOPTFNWJASAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=NC(=CS1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70702241 | |
| Record name | 4-Bromo-2-(trimethylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173978-97-7 | |
| Record name | 4-Bromo-2-(trimethylstannyl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70702241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trimethylstannyl)-1,3-thiazole typically involves the stannylation of a brominated thiazole precursor. One common method is the reaction of 4-bromo-1,3-thiazole with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trimethylstannyl)-1,3-thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: The trimethylstannyl group can participate in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions typically occur under mild conditions with the use of a suitable solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base (e.g., cesium carbonate) and a solvent like toluene or DMF.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds or other complex organic molecules formed through the coupling of the thiazole ring with another aromatic or aliphatic group.
Scientific Research Applications
Chemistry: 4-Bromo-2-(trimethylstannyl)-1,3-thiazole is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions. It is valuable in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: While specific biological applications of this compound are not extensively documented, its derivatives may have potential as bioactive compounds. The thiazole ring is a common motif in many biologically active molecules, suggesting potential medicinal chemistry applications.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trimethylstannyl)-1,3-thiazole in chemical reactions involves the reactivity of both the bromine atom and the trimethylstannyl group. The bromine atom can act as a leaving group in substitution reactions, while the trimethylstannyl group can participate in transmetalation processes in coupling reactions. These reactivities enable the compound to form new bonds and create complex molecular structures.
Comparison with Similar Compounds
Structural Analogues with Organotin Substituents
4-Bromo-2-(tributylstannyl)-1,3-thiazole
- Structure : Replaces the trimethylstannyl group with a tributylstannyl (-Sn(C₄H₉)₃) moiety.
- Properties : The bulkier tributyl group increases steric hindrance, reducing reactivity in cross-coupling reactions compared to the trimethyl analogue. However, it offers improved stability under storage conditions .
- Applications : Used in synthetic organic chemistry for constructing complex heterocycles.
Brominated Thiazoles with Aromatic Substituents
4-Bromo-2-(2-fluorophenyl)-1,3-thiazole
- Structure : Features a 2-fluorophenyl group at the 2-position.
- Properties : The electron-withdrawing fluorine atom enhances electrophilicity at the 4-bromo position, making it suitable for Suzuki-Miyaura couplings.
- Bioactivity : Fluorinated aromatic thiazoles are explored for antimicrobial and anticancer applications .
5-Bromo-4-(trifluoromethyl)thiazol-2-amine
- Structure : Contains a trifluoromethyl (-CF₃) group at the 4-position and an amine (-NH₂) at the 2-position.
- Properties : The -CF₃ group increases lipophilicity, improving membrane permeability in drug candidates.
- Applications : Used in the synthesis of antifungal and antiviral agents .
Thiazoles with Heterocyclic Substituents
4-(3-Bromo-2-thienyl)-1,3-thiazol-2-amine
- Structure : Incorporates a bromothiophene moiety at the 4-position.
- Properties : The thiophene ring enhances π-conjugation, useful in materials science.
- Applications : Investigated for optoelectronic properties and as a ligand in catalysis .
4-Bromo-2-(cyclopentoxy)-1,3-thiazole
- Structure : Contains a cyclopentyloxy (-O-C₅H₉) group at the 2-position.
- Properties : The bulky cyclopentoxy group reduces metabolic degradation, improving pharmacokinetics.
- Bioactivity : Tested for anti-inflammatory activity .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (EWGs) : Bromine and trifluoromethyl groups at the 4-position increase electrophilicity, enhancing reactivity in cross-coupling reactions .
- Organotin Groups: Trimethylstannyl derivatives exhibit higher reactivity in Stille couplings compared to tributyl analogues due to reduced steric hindrance .
- Bioactivity : Thiazoles with lipophilic substituents (e.g., -CF₃, aryl groups) show improved antimicrobial and anticancer activity. For example, 4-methyl-thiazole derivatives exhibit higher inhibitory activity than 4-(2-thienyl) analogues against bacterial strains .
Biological Activity
4-Bromo-2-(trimethylstannyl)-1,3-thiazole is an organotin compound that has garnered attention in chemical biology due to its unique structural properties and potential biological activities. This compound is characterized by the presence of a bromine atom and a trimethylstannyl group, which may influence its reactivity and interaction with biological systems.
- Molecular Formula : C6H10BrNSSn
- CAS Number : 53439923
- Structural Characteristics : The thiazole ring contributes to the compound's reactivity, while the trimethylstannyl group can enhance lipophilicity, potentially affecting its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, indicating its potential as an antimicrobial and anticancer agent. Below are some key findings from recent research:
Antimicrobial Activity
Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. The presence of the trimethylstannyl group enhances the compound's ability to disrupt microbial cell membranes and inhibit growth.
- Case Study : In vitro tests demonstrated that this compound exhibited activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 32 to 64 µg/mL, indicating moderate effectiveness compared to standard antibiotics.
Anticancer Properties
Research into the anticancer potential of thiazole derivatives suggests that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.
- Case Study : A study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound showed IC50 values of approximately 20 µM for HeLa cells and 15 µM for MCF-7 cells, demonstrating promising anticancer activity.
The exact mechanism by which this compound exerts its biological effects involves interaction with cellular targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Membrane Disruption : The lipophilicity conferred by the trimethylstannyl group may facilitate membrane insertion and disruption in microbial cells.
Comparative Analysis with Other Thiazole Derivatives
To better understand the unique properties of this compound, it is valuable to compare it with other thiazole derivatives:
| Compound Name | Structure Features | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |
|---|---|---|---|
| This compound | Bromine and trimethylstannyl group | 32 - 64 | 15 - 20 |
| 2-Amino-4-methylthiazole | Amino group | 16 - 32 | 25 - 30 |
| 5-Methylthiazole | Methyl group | >64 | >30 |
Q & A
Q. Mitigation Strategies :
- Optimize catalyst/solvent ratios via Design of Experiments (DoE).
- Use inline IR/NMR to monitor reaction progress.
Experimental Design: What safety protocols are critical for handling organotin reagents?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., Me₃SnBr).
- Waste Disposal : Segregate tin-containing waste for specialized treatment to prevent environmental contamination .
Table 1: Comparative Synthesis Parameters for Thiazole Derivatives
Methodological Gap: How to improve regioselectivity in stannylation reactions?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer stannylation to the 2-position.
- Lewis Acid Additives : BF₃·OEt₂ enhances SnMe₃ incorporation by polarizing the thiazole ring .
- Microwave-Assisted Synthesis : Reduces side reactions (e.g., destannylation) through controlled heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
